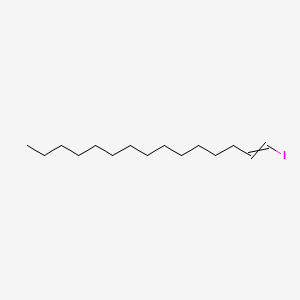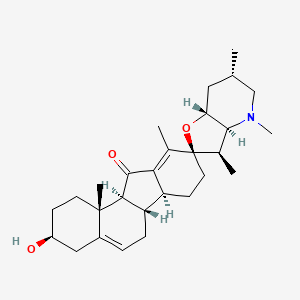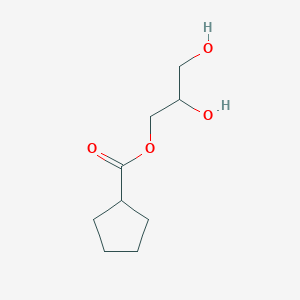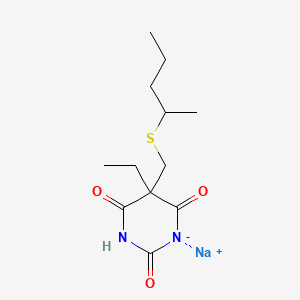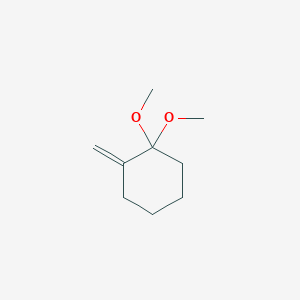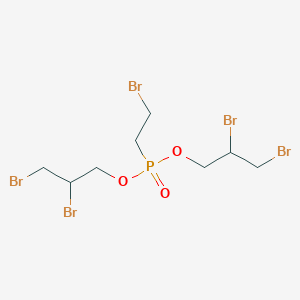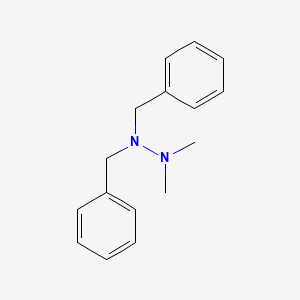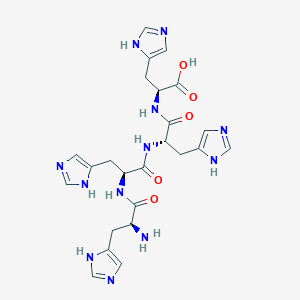
L-Histidyl-L-histidyl-L-histidyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidyl-L-histidyl-L-histidyl-L-histidine is a peptide composed of four histidine residues. Histidine is an essential amino acid that plays a crucial role in various biological processes. It contains an α-amino group, a carboxylic acid group, and an imidazole side chain, classifying it as a positively charged amino acid at physiological pH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-histidyl-L-histidyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism (e.g., E. coli). The host organism produces the peptide, which is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-histidyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole side chain of histidine can be oxidized to form products like 2-oxo-histidine.
Reduction: Reduction reactions can convert oxidized forms of histidine back to their original state.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Substitution: Various electrophiles can be used to introduce new groups into the imidazole ring.
Major Products Formed
Oxidation: 2-oxo-histidine.
Reduction: Restored histidine residues.
Substitution: Modified histidine residues with new functional groups.
Scientific Research Applications
L-Histidyl-L-histidyl-L-histidyl-L-histidine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions involving histidine residues.
Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Histidyl-L-histidyl-L-histidyl-L-histidine involves its interaction with molecular targets through the imidazole side chains of histidine residues. These interactions can include:
Metal Ion Coordination: The imidazole ring can coordinate with metal ions, playing a role in metalloenzyme activity.
Proton Transfer: The imidazole ring can act as a proton donor or acceptor, facilitating enzymatic reactions.
Hydrogen Bonding: The imidazole ring can form hydrogen bonds with other molecules, stabilizing protein structures and interactions.
Comparison with Similar Compounds
L-Histidyl-L-histidyl-L-histidyl-L-histidine can be compared with other histidine-containing peptides and compounds:
L-Histidine: A single histidine residue, essential for protein synthesis and various metabolic processes.
L-Histidyl-L-histidine: A dipeptide with two histidine residues, used in studies of peptide interactions and enzyme activity.
L-Histidyl-L-histidyl-L-histidine:
The uniqueness of this compound lies in its four histidine residues, providing multiple sites for interaction and a higher degree of complexity in its biological and chemical behavior.
Properties
CAS No. |
64134-28-7 |
|---|---|
Molecular Formula |
C24H30N12O5 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C24H30N12O5/c25-17(1-13-5-26-9-30-13)21(37)34-18(2-14-6-27-10-31-14)22(38)35-19(3-15-7-28-11-32-15)23(39)36-20(24(40)41)4-16-8-29-12-33-16/h5-12,17-20H,1-4,25H2,(H,26,30)(H,27,31)(H,28,32)(H,29,33)(H,34,37)(H,35,38)(H,36,39)(H,40,41)/t17-,18-,19-,20-/m0/s1 |
InChI Key |
NDEUFHXJVRVWOP-MUGJNUQGSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)

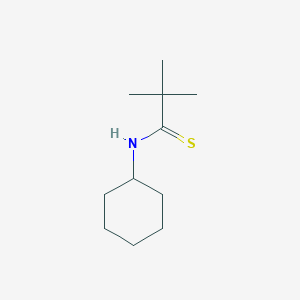
![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)

